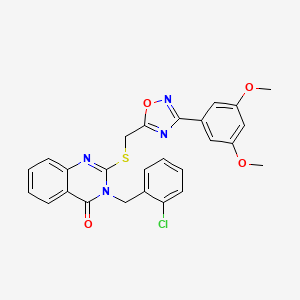
3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O4 with a molecular weight of approximately 398.84 g/mol. The structure features a quinazolinone core substituted with a chlorobenzyl group and a thioether linkage to an oxadiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer properties. For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that certain quinazolinone derivatives showed significant inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer cell proliferation and survival .
| Compound | IC50 (µM) against CDK2 | IC50 (µM) against HER2 | IC50 (µM) against EGFR |
|---|---|---|---|
| 2i | 0.173 ± 0.012 | 0.079 ± 0.015 | Comparable to control |
| 3i | 0.177 ± 0.032 | Similar to control | Comparable to control |
The compound 3i exhibited excellent inhibitory activity against HER2 comparable to lapatinib, a well-known HER2 inhibitor .
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial properties. Derivatives with specific substituents have shown varying degrees of antibacterial and antifungal activity. For example, compounds with methoxy or hydroxyl groups at strategic positions on the phenyl ring displayed enhanced antimicrobial effects .
The biological activity of This compound can be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases involved in cancer progression.
- Cell Cycle Arrest : By inhibiting CDK2, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Studies suggest that quinazolinones can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effects of quinazolinone derivatives on human breast cancer cells, demonstrating significant cytotoxicity and inhibition of cell migration .
- Antimicrobial Evaluation : Another research assessed the antimicrobial properties of various quinazolinones, revealing that compounds with electron-donating groups were more effective against Gram-positive bacteria .
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-18-11-17(12-19(13-18)34-2)24-29-23(35-30-24)15-36-26-28-22-10-6-4-8-20(22)25(32)31(26)14-16-7-3-5-9-21(16)27/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHVQJSOPRQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














